Potassium hydride

Description

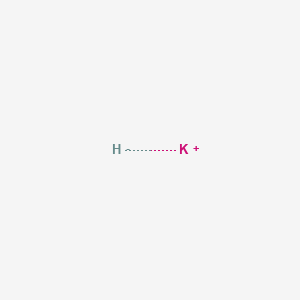

Potassium hydride (KH) is a chemical compound composed of potassium and hydrogen atoms. It is an inorganic salt with a white to yellowish color, and is highly hygroscopic. Potassium hydride is an important reagent in organic synthesis and has a wide range of applications in the laboratory. It is used in the synthesis of a variety of organic compounds, including alcohols, aldehydes, ketones, amines, and carboxylic acids. It is also used in the preparation of organometallic complexes and as a reducing agent in organic reactions.

Scientific Research Applications

Low-Temperature Desulfurization

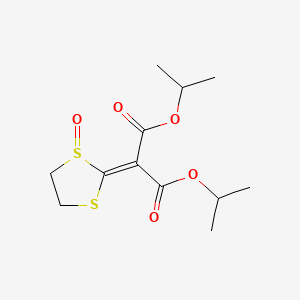

Potassium Hydride has been used in the field of low-temperature desulfurization . Carbon-supported Potassium Hydride (KH/C) enables efficient desulfurization of dibenzothiophenes (DBTs) in mild conditions . More than 97% conversion of DBTs is achieved at 165°C in 3–6 hours while the yields of respective biphenyls are 84–95% by using only 15% excess of KH per a C-S bond .

Hydrogen Storage

Potassium Hydride is also used in hydrogen storage . New insights into the reaction pathways of different potassium/magnesium amide–hydride based systems are discussed . In situ SR-PXD experiments were for the first time performed in order to reveal the evolution of the phases connected with the hydrogen releasing processes .

Energy Intensive Processes

Potassium Hydride is used in energy intensive processes . The removal of alkylated dibenzothiophenes (DBTs), such as 4,6-Me2DBT or 4,6-Et2DBT by HDS is challenging . Because HDS is energy intensive, there is an interest in alternative routes that are more environmentally friendly and also potentially amenable to decentralized desulfurization (DS) .

Gibbs Free Energy

The Gibbs free energy is the crucial thermodynamic quantity that decides whether a reaction is going to occur spontaneously or not and has to be negative in order for the reaction to happen . Potassium Hydride plays a significant role in these reactions .

properties

IUPAC Name |

potassium;hydride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.H/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCFVSFVLVRNXFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KH, HK | |

| Record name | potassium hydride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_hydride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10894770 | |

| Record name | Potassium hydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10894770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

40.1063 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder in suspension; [Aldrich MSDS] | |

| Record name | Potassium hydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9512 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Potassium hydride | |

CAS RN |

7693-26-7 | |

| Record name | Potassium hydride (KH) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007693267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium hydride (KH) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium hydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10894770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of potassium hydride?

A1: The molecular formula of potassium hydride is KH, and its molecular weight is 40.11 g/mol.

Q2: Is there any spectroscopic data available for potassium hydride?

A2: Yes, spectroscopic techniques have been used to characterize potassium hydride. For instance, Infrared (IR) spectroscopy shows a strong absorption at 2038 cm−1 attributed to the B-H stretching vibration in potassium 9-O-(1,2;5,6-di-O-isopropylidene-α-D-glucofuranosyl)-9-boratabicyclo[3.3.1]nonane, which is prepared using potassium hydride. []

Q3: Is potassium hydride stable under ambient conditions?

A3: Potassium hydride is highly reactive with air and moisture. It must be handled and stored under an inert atmosphere, such as nitrogen or argon, to prevent decomposition. []

Q4: Can you describe a method to improve the handling and stability of potassium hydride?

A4: Potassium hydride can be prepared as a 1:1 homogenate with paraffin, termed KH(P). KH(P) is a solid at room temperature and exhibits enhanced stability without requiring specialized handling procedures. []

Q5: How does potassium hydride function as a base in organic synthesis?

A5: Potassium hydride is a strong base capable of deprotonating a wide range of organic compounds, including alcohols, ketones, and weakly acidic hydrocarbons like triphenylmethane and diphenylmethane. [, ]

Q6: Can you provide specific examples of reactions where potassium hydride serves as a base?

A6: Certainly. Potassium hydride is utilized in various reactions, including:

- Wittig reactions: KH(P) rapidly generates phosphorus ylides from phosphonium salts, enabling Wittig condensation with aldehydes to yield olefins with high Z-selectivity. []

- Hydrodemethylation of Toluene: Potassium hydride supported on graphite (KH/C) catalyzes the hydrodemethylation of toluene to benzene at temperatures as low as 125-250°C. []

- Synthesis of Tertiary Amines: Potassium hydride, in conjunction with triethylamine, promotes the N-alkylation of secondary amines with alkyl halides to afford tertiary amines. []

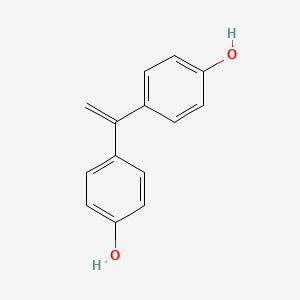

- Deprotonation of Sulfur-Bridged Biphenols: Potassium hydride selectively deprotonates sulfur-bridged biphenols, allowing the synthesis of mono- or di-anionic aryloxide ligands. []

Q7: Does potassium hydride participate in any reduction reactions?

A7: Potassium hydride plays a crucial role in several reduction reactions, such as:

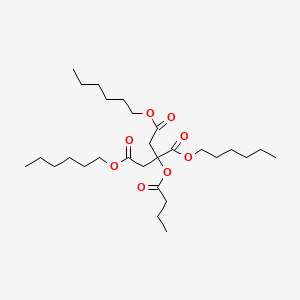

- Enantioselective Reduction of Epoxides: Chiral borohydride reagents, prepared using potassium hydride and chiral borane derivatives, facilitate the enantioselective reduction of racemic epoxides. []

- Reduction of Haloarenes: Potassium hydride exhibits distinct reactivity towards aryl halides compared to sodium hydride. In THF, it participates in concerted nucleophilic aromatic substitution (CSNAr). In benzene, it can mediate single electron transfer chemistry, leading to the formation of organic super electron donors that initiate base-promoted homolytic aromatic substitution (BHAS) cycles. [, ]

Q8: How does potassium hydride contribute to polymer chemistry?

A8: Potassium hydride, often in the presence of crown ethers, initiates the anionic polymerization of various monomers, including oxiranes and β-lactones. [, , , ]

Q9: Are there any computational studies related to potassium hydride and its reactions?

A9: Yes, density functional theory (DFT) calculations have been employed to investigate the cohesive energy of potassium hydride and its hydrogenated derivatives (KH+nH; n=0, 2, 6, 8). These calculations provided insights into the equilibrium lattice constant, bulk modulus, and cohesive energy of these compounds. []

Q10: Does potassium hydride have applications in material science beyond organic synthesis?

A10: Potassium hydride is used in the preparation of K3C60 fullerene superconductors. Reacting potassium hydride with C60 powder leads to potassium doping, resulting in superconductivity. []

Q11: What safety precautions are necessary when handling potassium hydride?

A11: Potassium hydride is a highly reactive and flammable substance. It reacts violently with water, releasing flammable hydrogen gas. Appropriate personal protective equipment, including gloves and eye protection, must be worn at all times. All manipulations should be carried out under an inert atmosphere using Schlenk techniques or a glovebox. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chlorophenyl)-3-(2-furanylmethyl)imidazo[4,5-b]quinoxaline](/img/structure/B1199032.png)

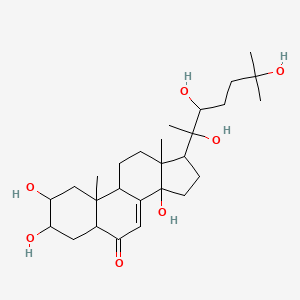

![4-[(5R,8S,10R,13R,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1199043.png)